N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine
Description
N-[(3-Chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine is a Schiff base derivative characterized by a hydroxylamine group (-NH-O-) linked to a 3-chloro-4,5-dimethoxyphenyl moiety via a methylidene bridge. However, commercial availability is currently discontinued, limiting its widespread application in recent studies .
The molecule’s key features include:
- Electron-withdrawing substituents: A chlorine atom at the 3-position and methoxy groups at the 4- and 5-positions, which influence electronic distribution and reactivity.
Properties
IUPAC Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-4-6(5-11-12)3-7(10)9(8)14-2/h3-5,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUGMLNKGHDQES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NO)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with hydroxylamine . The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain a high-purity compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
One of the primary applications of N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine lies in organic synthesis. It serves as an intermediate in the synthesis of various biologically active compounds, particularly hydroxamic acids. These derivatives are significant due to their role as inhibitors of histone deacetylases (HDACs), which are crucial in cancer therapy . The compound's ability to form stable derivatives allows for the development of selective inhibitors targeting specific enzymes involved in disease pathways.
In medicinal chemistry, this compound has shown potential as a selective inhibitor for various targets, including epidermal growth factor receptors (EGFR). Recent studies have highlighted its efficacy in treating non-small cell lung cancer (NSCLC) with specific mutations associated with drug resistance .
Case Study: EGFR Inhibition
A notable case study involved a compound derived from this compound that demonstrated significant brain penetration and selectivity against mutant EGFR forms. In vitro assays revealed an IC50 value of 7.2 nM against the NCI-H3255 NSCLC cell line with the common EGFR L858R mutation, indicating its potential as a lead candidate for further development in CNS metastatic cancers .
Antibacterial Applications
The structural characteristics of this compound may also confer antibacterial properties. Research into similar hydroxylamine derivatives has indicated activity against multi-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . This opens avenues for exploring its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide
Structure : Features a phthalimide core with a chlorine substituent at the 3-position and a phenyl group (Fig. 1, ).
Functional Groups : Imide (cyclic amide) and chloroaryl.
Applications :
Key Differences :
2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]
Structure : Azo-linked biphenyl system with chloro, methoxy, and oxobutyramide groups ().
Functional Groups : Azo (-N=N-), chloro, methoxy, and β-ketoamide.
Applications :
- Likely a dye or pigment due to the azo chromophore.
- Contrasts with the hydroxylamine derivative, which lacks conjugated π-systems for light absorption.
Key Differences :
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)
Structure : Catecholamine with a primary amine and dihydroxyphenyl group ().
Functional Groups : Catechol (dihydroxyphenyl), ethylamine.
Applications :
- Neurotransmitter in biological systems.
- Highlights the role of hydroxyl groups in bioactivity, unlike the methoxy and chloro substituents in the target compound.
Key Differences :
| Property | This compound | Dopamine HCl |
|---|---|---|
| Bioactivity | No known direct biological role | Critical neurotransmitter |
| Substituent Effects | Electron-withdrawing (Cl, OMe) | Electron-donating (OH) |
Biological Activity
N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.64 g/mol. This compound features a hydroxylamine functional group attached to a substituted benzaldehyde, specifically the 3-chloro-4,5-dimethoxyphenyl group. Its unique structure suggests potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
The synthesis of this compound typically involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with hydroxylamine under mild conditions. Common solvents used for this reaction include ethanol and methanol. The purity of the final product can be enhanced through recrystallization techniques.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxylamine moiety may participate in redox reactions or serve as a nucleophile in various biochemical pathways. Notably, compounds with hydroxylamine functionalities have been studied for their potential to inhibit certain enzymes, which could lead to therapeutic applications.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound has shown effective MIC values against various pathogens, suggesting its potential as an antimicrobial agent.
- Biofilm Formation Inhibition : It has demonstrated the ability to inhibit biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections.
Anticancer Activity
The compound's structural features suggest possible anticancer properties. Hydroxylamines are known to interfere with cellular processes that can lead to apoptosis in cancer cells. Further research is required to elucidate the specific mechanisms through which this compound exerts its anticancer effects.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the antimicrobial efficacy of several derivatives related to this compound, revealing that some exhibited potent activity against resistant strains of bacteria with low toxicity levels ( ).
- Synergistic Effects : The compound has been shown to enhance the efficacy of existing antibiotics like Ciprofloxacin when used in combination therapies, indicating its potential role in overcoming antibiotic resistance ( ).
- Enzyme Inhibition : Research has highlighted its activity as an inhibitor of key enzymes involved in bacterial metabolism and DNA replication, which could be leveraged for therapeutic purposes ( ).
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
